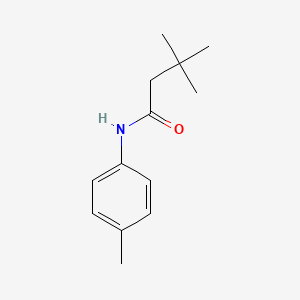

N-butyl-3-(2-pyrimidinyloxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-butyl-3-(2-pyrimidinyloxy)benzamide involves multiple steps, including condensation, reduction, and acylation reactions. These processes often yield the target compounds with significant bioactivities, particularly in the context of antitumor effects. An example of a related synthesis process is the development of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, which showcases the complexity and efficiency of modern synthetic strategies (Bin, 2015).

Molecular Structure Analysis

The molecular structure of compounds like N-butyl-3-(2-pyrimidinyloxy)benzamide is often determined using techniques such as X-ray crystallography. These analyses reveal the orientation of various functional groups and the overall molecular geometry, which are critical for understanding the compound's chemical behavior and interactions. For instance, the structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative provided insights into the molecule's conformation and intermolecular interactions (Artheswari et al., 2019).

Chemical Reactions and Properties

N-butyl-3-(2-pyrimidinyloxy)benzamide and its analogs participate in various chemical reactions, leading to the formation of complex structures and exhibiting unique properties. For example, the Ce(III)-catalyzed synthesis of pyridyl benzamides from aminopyridines and nitroolefins without external oxidants is a noteworthy reaction that highlights the compound's versatility in organic synthesis (Chen et al., 2018).

Physical Properties Analysis

The physical properties of N-butyl-3-(2-pyrimidinyloxy)benzamide derivatives, including solubility, melting point, and crystallinity, are essential for their application in various scientific domains. These properties are influenced by the compound's molecular structure and contribute to its overall behavior in different environments.

Chemical Properties Analysis

The chemical properties of N-butyl-3-(2-pyrimidinyloxy)benzamide, such as reactivity, stability, and interaction with other molecules, are central to its utility in chemical research. Studies on related compounds, such as the synthesis and characterization of new Mn(II), Co(II), Cd(II), and Hg(II) complexes with a ligand derived from N-(pyrimidin-2-ylcarbamothioyl)benzamide, illustrate the chemical versatility and potential applications of these molecules (Fayyadh et al., 2022).

科学的研究の応用

Histone Deacetylase Inhibition and Anticancer Activity One of the significant applications of related compounds involves histone deacetylase (HDAC) inhibition, which is a promising target for cancer therapy. For instance, the synthesis and biological evaluation of MGCD0103, a compound described as an orally active, isotype-selective HDAC inhibitor, demonstrates potential anticancer activity. This compound selectively inhibits HDACs 1-3 and 11, leading to the blockage of cancer cell proliferation and induction of apoptosis, showing promise as an anticancer drug (Zhou et al., 2008). Similar research on MS-27-275, another synthetic benzamide derivative, shows marked in vivo antitumor activity against human tumors, acting through HDAC inhibition (Saito et al., 1999).

Chemical Transformations and Solution Phase Behavior The chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives have been explored using tandem mass spectrometry, predicting their behavior in solution. This research aids in understanding the reactivity of potential reaction centers in these molecules, offering insights into their solution-phase analogs (Wang et al., 2006).

Fluorescent Chemosensors for Metal Ions Another application is in the development of fluorescent chemosensors for detecting metal ions, such as cobalt(II), in living cells. A specific chemosensor based on 1,8-naphthalimide demonstrated significant fluorescence enhancement upon interacting with Co2+, allowing for sensitive detection of these ions in biological environments. This work illustrates the potential of similar compounds in bioimaging and environmental monitoring (Liu et al., 2019).

Potassium Channel Openers for Epilepsy Treatment Research into N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for treating epilepsy highlights the therapeutic potential of related structures. One compound, ICA-027243, exhibited efficacy in rodent models of epilepsy and pain, demonstrating the relevance of these compounds in developing new treatments for neurological conditions (Amato et al., 2011).

Antimicrobial and Antipsychotic Agents Further applications include the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents, offering insights into new treatments for psychiatric disorders. This research underscores the versatility of benzamide derivatives in medicinal chemistry, showcasing their potential across a range of therapeutic areas (Norman et al., 1996).

特性

IUPAC Name |

N-butyl-3-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-2-3-8-16-14(19)12-6-4-7-13(11-12)20-15-17-9-5-10-18-15/h4-7,9-11H,2-3,8H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDPLPCNVBGRMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-3-pyrimidin-2-yloxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5503768.png)

![2,3-dimethoxy-6-[2-(4-methylbenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5503778.png)

![1,9-dimethyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5503781.png)

![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5503785.png)

![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5503800.png)

![3-{5-[1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5503801.png)

![3-isopropyl-N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5503809.png)

![ethyl 4-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5503815.png)

![N-cyclohexyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5503824.png)

![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5503832.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5503857.png)